Regioisomeric Carboxylic Acid Position Drives Physicochemical and Reactivity Differentiation
Relocating the carboxylic acid group from position 4 to position 6 while retaining the 2-methoxymethyl substituent—as in 6-(methoxymethyl)pyrimidine-4-carboxylic acid—produces a regioisomer with the identical molecular formula (C₇H₈N₂O₃) and molecular weight (168.15 g/mol), yet fundamentally different spatial arrangement and hydrogen-bonding directionality. This is evidenced by the distinct InChI Key (FISGLDVFGYYRNE-UHFFFAOYSA-N for the 6-substituted variant vs. a unique InChI Key for the target 2,4-isomer), confirming that even regioisomers sharing all computed bulk properties are structurally distinct chemical entities with non-overlapping procurement requirements . The 4-carboxylic acid position is critical for downstream amide coupling and esterification reactions where regiochemical orientation determines the geometry of the final product. Sourcing the incorrect regioisomer will lead to a structurally divergent final compound that cannot be corrected in subsequent synthetic steps, carrying serious consequences for patent integrity and bioassay reproducibility [1].
| Evidence Dimension | Regioisomeric identity (carboxylic acid position: 4 vs. 6) |
|---|---|
| Target Compound Data | Carboxylic acid at position 4; InChI Key unique to 2,4-substitution pattern |
| Comparator Or Baseline | 6-(Methoxymethyl)pyrimidine-4-carboxylic acid: identical MF (C₇H₈N₂O₃) and MW (168.15 g/mol), but carboxylic acid at position 6; distinct InChI Key FISGLDVFGYYRNE-UHFFFAOYSA-N |
| Quantified Difference | Identical molecular formula and molecular weight; differentiated by InChI Key and regiochemical orientation only. No quantitative potency or PK data available for direct comparison. |
| Conditions | Structural identity verification by InChI Key comparison using vendor catalog data |
Why This Matters
Regioisomeric identity is a binary pass/fail criterion in procurement specification sheets; ordering the 6-carboxylic acid regioisomer instead of the 4-carboxylic acid target compound yields a structurally distinct entity that cannot serve as a drop-in replacement in any synthetic route or patent filing.
- [1] Bayer HealthCare AG. Pyrimidine Carboxylic Acid Derivatives and Use Thereof. Patent WO. 2008. View Source
